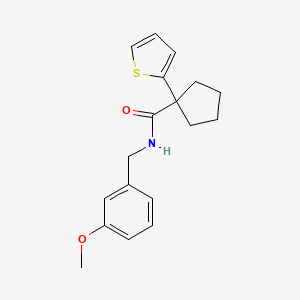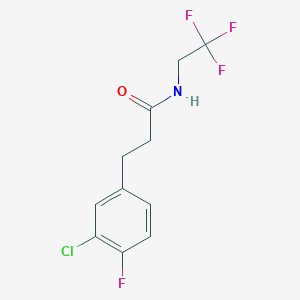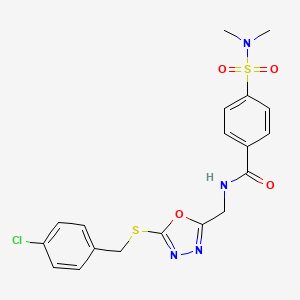
N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CT-3, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a CB1/CB2 receptor agonist, which means that it can activate the same receptors that are targeted by endocannabinoids in the body. CT-3 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being investigated.
科学的研究の応用
Novel Anti-inflammatory and Analgesic Properties
Research has identified compounds structurally related to N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide that exhibit significant anti-inflammatory and analgesic activities. These compounds have been found to function through mechanisms that do not involve traditional drug receptors or prostanoid synthesis inhibition, suggesting a new class of non-narcotic, anti-inflammatory analgesics. The lack of acute toxicity and thermoregulatory desensitization characteristics in analgesic doses highlights their potential safety and effectiveness (Brand et al., 1987).
Potential in Synthetic Chemistry and Drug Development
The compound has implications in synthetic chemistry, particularly in the development of libraries for drug discovery. Techniques involving the protection of amidines using related reagents have facilitated the solution-phase synthesis of substituted benzamidines, demonstrating the compound's utility in generating diverse chemical libraries for potential therapeutic applications (Bailey et al., 1999).
Application in Cancer Research
N-acylhydrazones containing the thiophene nucleus have emerged as a new class of anticancer compounds, with studies showing significant cytotoxic activity against various human cancer cell lines. A derivative with close structural similarity to N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide displayed promising cytotoxic activity, positioning it as an important lead compound for further anticancer drug development (Cardoso et al., 2017).
Investigating Receptor Interaction Profiles
The exploration of receptor interaction profiles of novel compounds, including N-2-methoxybenzyl derivatives of phenethylamines, provides insight into their pharmacological properties. These studies are crucial for understanding the potential psychoactive effects of new substances, aiding in the identification of compounds with specific receptor affinities that could lead to the development of new therapeutic agents (Rickli et al., 2015).
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-15-7-4-6-14(12-15)13-19-17(20)18(9-2-3-10-18)16-8-5-11-22-16/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXFOGCLLWSEET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2386718.png)
![1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2386719.png)



![(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B2386726.png)
![[3,5-Bis(trifluoromethyl)phenyl]-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2386730.png)
![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2386731.png)

![Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride](/img/structure/B2386733.png)
![1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea](/img/structure/B2386736.png)
![(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2386738.png)
